molecular formula C₂₁¹³CH₂₆D₃FN₃O₉P B1155670 PSI-7977-13CD3

PSI-7977-13CD3

Cat. No.: B1155670
M. Wt: 533.46
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of PSI-7977 as a Nucleoside Analog Prodrug in Antiviral Development

PSI-7977, known clinically as sofosbuvir (B1194449), is a pivotal direct-acting antiviral agent in the treatment of Hepatitis C Virus (HCV) infection. nih.govnih.gov It is classified as a nucleotide analog prodrug, a molecule that is administered in an inactive form and is then metabolized within the body into its active antiviral state. nih.govmdpi.com This strategy is often employed for nucleoside analogs, which can suffer from poor pharmacokinetic profiles and inefficient conversion to their active triphosphate form. mdpi.com

The development of PSI-7977 was a targeted effort to overcome the limitations of earlier nucleoside inhibitors. wisc.edu The goal was to efficiently deliver the monophosphate of a uridine (B1682114) nucleoside analog, 2'-deoxy-2'-α-fluoro-β-C-methyluridine-5'-monophosphate, to the liver. wisc.eduresearchgate.net This approach bypasses a potentially inefficient initial phosphorylation step, leading to high concentrations of the active triphosphate metabolite (GS-461203) directly in hepatocytes, the primary site of HCV replication. nih.govwisc.edunih.gov

PSI-7977 is a specific, purified single diastereomer of a phosphoramidate (B1195095) prodrug previously known as PSI-7851, which was a 1:1 mixture of two diastereomers (PSI-7976 and PSI-7977). researchgate.netnih.gov The isolation and characterization of the Sp-isomer, PSI-7977, was a significant breakthrough, as it demonstrated substantially greater anti-HCV potency than its counterpart, the Rp-isomer PSI-7976. researchgate.netselleckchem.com This enhanced activity established a clear link between the specific stereochemistry of the phosphoramidate group and the biological efficacy of the prodrug. wisc.edu As an inhibitor of the HCV NS5B RNA-dependent RNA polymerase, the active triphosphate form of PSI-7977 acts as a chain terminator, halting viral replication. nih.gov Its potent, pan-genotypic activity has made it a cornerstone of modern HCV therapy. nih.govnih.govnih.gov

Significance of Stable Isotope Labeling in Pharmaceutical Research

Stable isotope labeling is a transformative and indispensable technique in modern pharmaceutical research and development. musechem.comadesisinc.com It involves the substitution of one or more atoms within a molecule with their non-radioactive, "heavy" isotopes. metsol.com Commonly used stable isotopes include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). musechem.commetsol.com Because these isotopes are chemically identical to their more abundant counterparts, the labeled molecule behaves the same way in biological systems, but its increased mass allows it to be tracked and differentiated by mass spectrometry-based analytical methods. nih.gov

This ability to trace molecules provides unparalleled insights into a drug's journey through the body, a field of study known as pharmacokinetics. Researchers utilize stable isotope-labeled compounds to precisely study and quantify a drug's absorption, distribution, metabolism, and excretion (ADME). musechem.com This information is critical for understanding the efficacy and safety of new therapeutic agents. adesisinc.com

Furthermore, the strategic replacement of hydrogen with its heavier isotope, deuterium, a process known as deuteration, has emerged as a valuable medicinal chemistry strategy. nih.govmedcraveonline.com The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. medcraveonline.com Since many drug metabolism processes involve the enzymatic breaking of C-H bonds, substituting hydrogen with deuterium at metabolically vulnerable sites can slow down this process. nih.govyoutube.com This phenomenon, known as the kinetic isotope effect, can improve a drug's pharmacokinetic profile, potentially allowing for lower or less frequent dosing and reducing the formation of toxic metabolites. nih.govnih.govresearchgate.net

Role of PSI-7977-13CD3 as a Research Standard and Tracer

This compound is a stable isotope-labeled analog of sofosbuvir. nih.govmedchemexpress.com In this specific molecule, a methyl group has been modified to contain one carbon-13 atom and three deuterium atoms, creating a trideuterated-¹³C-methyl group. nih.govcaymanchem.com This labeling does not alter the fundamental chemical or biological properties of the drug; studies have confirmed that the labeled compound retains similar anti-HCV activity to the unlabeled PSI-7977. nih.gov

The primary and critical role of this compound is to serve as an internal standard for bioanalytical method development and sample analysis. nih.govcaymanchem.com In techniques like liquid chromatography-mass spectrometry (LC/MS), which are used to measure drug concentrations in biological samples (e.g., plasma), an internal standard is essential for accurate quantification. nih.govnih.gov A known amount of this compound is added to a sample from a preclinical or clinical study. Because it behaves identically to the unlabeled drug during sample extraction and analysis but is distinguishable by its higher mass, it allows researchers to precisely calculate the concentration of PSI-7977 in the original sample. nih.govcaymanchem.com

This application is crucial throughout the drug development process, enabling the reliable determination of pharmacokinetic parameters that inform the understanding of the drug's behavior in the body. nih.gov

Interactive Data Table: Chemical Properties of this compound Use the filter to search for specific properties.

PropertyValueSource
Compound Name This compound caymanchem.com
Synonyms Sofosbuvir-13C,d3; GS-7977-13C,d3 medchemexpress.com
Molecular Formula C₂₁¹³CH₂₆D₃FN₃O₉P medchemexpress.comcaymanchem.com
Molecular Weight 533.46 medchemexpress.com
Isotopic Purity ≥99% deuterated forms (d₁-d₃) caymanchem.com
Appearance Solid, White to off-white medchemexpress.com
Primary Application Internal standard for quantification of PSI-7977 caymanchem.com

Properties

Molecular Formula

C₂₁¹³CH₂₆D₃FN₃O₉P

Molecular Weight

533.46

Synonyms

Isopropyl(2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyl-tetrahydrofuran-2-yl]methoxy-phenoxy-phosphoryl]amino]propanoate-13CD3;  N-[[P(S),2’R]-2’-deoxy-2’-fluoro-2’-methyl-P-phenyl-5’-uridylyl]-1-methylethyl Ester L-Al

Origin of Product

United States

Synthetic Pathways and Isotopic Incorporation for Psi 7977 13cd3

Overview of Chemical Synthesis Strategies for Nucleoside Prodrugs

Nucleoside analogs are a cornerstone of antiviral therapy, but their clinical efficacy is often hampered by poor cellular uptake and the requirement for intracellular phosphorylation to their active triphosphate form. To overcome these limitations, prodrug strategies, particularly the phosphoramidate (B1195095) "ProTide" approach, have been successfully developed. acs.orgnih.gov This strategy involves masking the nucleoside monophosphate with two protecting groups: an aryl group and an amino acid ester. nih.gov This modification neutralizes the negative charge of the phosphate (B84403) group, facilitating passive diffusion across cell membranes. nih.gov

Once inside the cell, these protecting groups are cleaved by intracellular enzymes—typically an esterase like cathepsin A followed by a phosphoramidase such as Hint-1 (Histidine triad (B1167595) nucleotide-binding protein 1)—to release the active nucleoside monophosphate. acs.org The synthesis of these complex molecules presents several challenges, including the stereoselective installation of the phosphorus center, as the stereochemistry at this position can significantly impact biological activity. nih.govresearchgate.net The synthesis of Sofosbuvir (B1194449), for instance, requires careful control of fluorination chemistry, nucleotide synthesis, and regio- and stereoselective phosphoramidation. researchgate.net

Detailed Methodology for ¹³C and Deuterium (B1214612) Labeling at Specific Sites

The preparation of PSI-7977-13CD3 is designed to introduce a stable isotope label without altering the compound's physicochemical properties and biological activity. tandfonline.comnih.gov The chosen labeling strategy focuses on the 2'-C-methyl group of the ribose sugar, replacing it with a ¹³C-trideuteromethyl (¹³CD₃) group. tandfonline.com This results in a mass increase of 4 atomic mass units (amu), providing a clear distinction from the unlabeled drug in mass spectrometry analysis, which is essential for its role as an internal standard in quantitative bioanalysis. tandfonline.comtandfonline.com

The synthesis begins with a suitably protected uridine (B1682114) nucleoside precursor. A key intermediate in this pathway is the 2'-ketone nucleoside. The synthesis of this precursor involves protecting the 3'- and 5'-hydroxyl groups of the ribose sugar, often with groups like TBDMS (tert-butyldimethylsilyl), followed by oxidation of the 2'-hydroxyl group to a ketone. This 2'-keto intermediate is crucial as it provides the electrophilic site for the subsequent regiospecific introduction of the isotopically labeled methyl group. The regiospecificity is inherently controlled by the position of the ketone on the sugar ring, ensuring that the isotopic label is introduced exclusively at the 2'-position.

The core of the isotopic labeling process is the addition of a specialized Grignard reagent to the 2'-ketone nucleoside intermediate. tandfonline.comnih.gov Specifically, the freshly prepared Grignard reagent, ¹³C-trideuteromethyl magnesium iodide (¹³CD₃MgI), is used. tandfonline.comtandfonline.com This organometallic reagent acts as a nucleophile, attacking the carbonyl carbon of the 2'-ketone. This addition reaction stereoselectively forms a tertiary alcohol, with the ¹³CD₃ group installed at the 2'-β position. tandfonline.com The use of this specific Grignard reagent ensures the precise incorporation of one carbon-13 atom and three deuterium atoms at the desired position. tandfonline.comnih.gov

Table 1: Key Reaction Step for Isotopic Incorporation

StepReactantsReagentProductPurpose
Isotopic Methyl Addition2'-Ketone Nucleoside¹³CD₃MgI2'-C-(trideuterated-¹³C-methyl) carbinolIntroduction of the ¹³C and deuterium labels at the 2'-position. tandfonline.com

Following the Grignard reaction, the newly formed 2'-tertiary hydroxyl group is replaced with a fluorine atom. This is a critical step in the synthesis of Sofosbuvir and its labeled analog. The fluorination is typically achieved using a nucleophilic fluorinating agent, such as diethylaminosulfur trifluoride (DAST). tandfonline.comnih.govtandfonline.com The reaction with DAST converts the tertiary alcohol into the 2'-α-fluoro derivative. tandfonline.com This step is followed by deprotection of the sugar hydroxyls and subsequent phosphoramidation at the 5'-hydroxyl position to yield the final product, this compound. tandfonline.com

Table 2: Fluorination and Final Assembly

StepReactantReagentKey Transformation
Fluorination2'-C-(¹³CD₃) carbinolDASTReplacement of 2'-hydroxyl with 2'-α-fluoro. tandfonline.comtandfonline.com
PhosphoramidationLabeled Nucleoside(2S)-isopropyl-[(chloro(phenoxy)phosphoryl)amino]-propanoateAddition of the phosphoramidate moiety at the 5'-position. tandfonline.com

Characterization and Purity Assessment of Isotopically Labeled this compound for Research Use

For its intended use as an internal standard in preclinical and clinical studies, the chemical and isotopic purity of this compound must be rigorously confirmed. tandfonline.comnih.gov The primary method for characterization is mass spectrometry. Analysis of the final product confirms the expected molecular weight increase of 4 amu compared to the unlabeled PSI-7977. tandfonline.com Furthermore, mass spectroscopic analysis is used to determine the isotopic purity, which has been reported to be greater than 99%. tandfonline.com This high level of isotopic enrichment is crucial to prevent signal overlap with the analyte in sensitive LC/MS assays. tandfonline.com In addition to mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy is used to confirm the structure of the final compound and to verify the specific site of isotopic labeling. tandfonline.com The final product is also purified by methods such as flash silica (B1680970) gel column chromatography to ensure high chemical purity. tandfonline.com

Table 3: Compound Characterization Data

Analysis MethodParameterResultReference
Mass SpectrometryMolecular Weight Increase4 amu tandfonline.com
Mass SpectrometryIsotopic Purity> 99% tandfonline.com
ChromatographyPurification MethodFlash silica gel column chromatography tandfonline.com

Application of Psi 7977 13cd3 in Advanced Bioanalytical Methodologies

Development and Validation of LC-MS/MS Methods for Quantification of PSI-7977

The development of robust bioanalytical methods is fundamental for determining the concentration of drugs and their metabolites in biological fluids. iajps.comijcrt.org For PSI-7977 (Sofosbuvir) and its primary metabolite, GS-331007, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred analytical technique due to its high sensitivity and selectivity. dntb.gov.uanih.govnih.gov The development process involves optimizing sample preparation, chromatographic separation, and mass spectrometric detection. iajps.comrjptonline.org A simple protein precipitation or a more complex liquid-liquid extraction is often used to isolate the analytes from plasma matrices. nih.govjyoungpharm.orgnih.gov

Method validation is a critical step performed according to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) to ensure the method is reliable and reproducible for its intended use. nih.govresearchgate.net This comprehensive validation assesses several key parameters:

Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range. ijcrt.org

Accuracy: The closeness of the measured value to the true value, often expressed as a percentage of recovery. ijcrt.org

Precision: The degree of agreement among a series of measurements, assessed at both intra-day and inter-day levels. ijcrt.org

Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov

Sensitivity: Determined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. rjptonline.org

Recovery: The efficiency of the extraction process in recovering the analyte from the biological matrix. ijcrt.org

Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions. nih.gov

The use of a stable isotope-labeled internal standard (SIL-IS) like PSI-7977-13CD3 is integral to this process, as it co-elutes with the analyte and helps correct for variability during both sample preparation and analysis. acanthusresearch.comresearchgate.net

Table 1: Summary of Validation Parameters for LC-MS/MS Quantification of Sofosbuvir (B1194449) and its Metabolites

This table compiles typical performance characteristics from various validated methods. Specific values may vary between laboratories and studies.

ParameterSofosbuvir (PSI-7977)GS-331007 (Metabolite)Reference(s)
Linearity Range (ng/mL) 0.3 - 50002.5 - 25,000 nih.govnih.govnih.govjyoungpharm.org
LLOQ (ng/mL) 0.3 - 102.5 - 12.5 nih.govrjptonline.orgnih.govjyoungpharm.org
Accuracy (% Nominal) 85.7% - 111.4%90.7% - 104.2% nih.govmdpi.com
Precision (% RSD/CV) < 13.9%< 8.7% nih.govjyoungpharm.org
Extraction Recovery > 80%> 90% nih.govrjptonline.orgjyoungpharm.org

Integration with Gas Chromatography-Mass Spectrometry (GC-MS) for Targeted Metabolomics Research

While LC-MS/MS is the standard for quantifying non-volatile compounds like PSI-7977, Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique in metabolic research. nih.govaging-us.com GC-MS is particularly well-suited for the analysis of small, volatile, and thermally stable molecules. researchgate.net In targeted metabolomics, GC-MS can be used to quantify a specific set of known metabolites to study metabolic pathways or identify potential biomarkers of disease or drug effects. aging-us.comnih.gov

However, the application of GC-MS for the direct analysis of a nucleotide prodrug like PSI-7977 or its labeled internal standard is not a standard approach. These molecules are non-volatile and would require chemical derivatization to increase their volatility and thermal stability for GC analysis. The available scientific literature primarily documents the use of this compound as an internal standard for LC-MS/MS-based methods. dntb.gov.uanih.govnih.gov While both LC-MS and GC-MS are valuable platforms for targeted metabolomics, the choice of technology is dictated by the physicochemical properties of the analytes. nih.govmdpi.com For PSI-7977 and its metabolites, LC-MS remains the most direct, validated, and widely used analytical technique. dntb.gov.uanih.govjyoungpharm.org

Mechanistic Research on Prodrug Activation and Metabolism Using Labeled Analogs

Elucidation of Stereospecific Prodrug Hydrolysis in In Vitro Systems

The initial and rate-determining step in the activation of PSI-7977 is the stereospecific hydrolysis of its carboxyl ester moiety. nih.govnih.govnih.gov This cleavage is a critical gateway to the subsequent intracellular transformations that ultimately yield the pharmacologically active triphosphate form. researchgate.net

The primary enzymes responsible for the initial hydrolytic cleavage of the prodrug are Cathepsin A (CatA), a serine protease, and Carboxylesterase 1 (CES1), a serine esterase. nih.govnih.govresearchgate.netpatsnap.com Research has shown that both CatA and CES1 are expressed in primary human hepatocytes, the primary site of the drug's action. nih.govnih.govresearchgate.net However, their relative contributions and substrate specificities are distinct.

Studies using specific inhibitors and different cellular models have revealed that in HCV replicon cells (clone A), which have undetectable levels of CES1, CatA is the principal enzyme driving the hydrolysis of PSI-7977. nih.govnih.govresearchgate.netwisc.edu In primary human hepatocytes, where both enzymes are abundant, CatA and CES1 contribute to the cleavage process. nih.govnih.govresearchgate.net This enzymatic hydrolysis is stereoselective; kinetic analyses demonstrate that CatA preferentially hydrolyzes PSI-7977 (the Sp-isomer), whereas CES1 preferentially acts on its less active diastereomer, PSI-7976 (the Rp-isomer). nih.gov This enzymatic preference is a key determinant of the superior antiviral activity of PSI-7977. nih.gov

Kinetic studies in various cellular models have quantified the differential metabolism of PSI-7977 and its diastereomer, providing insight into the efficiency of its activation. In HCV replicon cells (clone A), which rely solely on CatA for the initial hydrolysis, incubation with PSI-7977 leads to a significantly higher concentration of the final active triphosphate metabolite (PSI-7409) compared to incubation with PSI-7976. nih.gov

In primary human hepatocytes, the formation of the active metabolite PSI-7409 occurs at a much faster rate and achieves higher intracellular concentrations. nih.gov When these cells were incubated with PSI-7977, the active triphosphate reached a maximum concentration of approximately 100 μM within 4 hours. nih.gov In contrast, in clone A cells, the peak concentration was only about 25 μM and was reached over a much longer period of 48 hours. nih.gov These findings underscore the enhanced metabolic activation in primary hepatocytes, likely due to the combined action of CatA and CES1. nih.govwisc.edu

EnzymeSubstrateKm (μM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Cathepsin A (CatA) PSI-7977 (Sp)68 ± 1213.0 ± 0.8191,176
PSI-7976 (Rp)120 ± 191.1 ± 0.19,167
Carboxylesterase 1 (CES1) PSI-7977 (Sp)26 ± 40.012 ± 0.001462
PSI-7976 (Rp)14 ± 10.063 ± 0.0014,500
Data derived from in vitro enzymatic assays with purified enzymes. nih.gov

Investigation of Downstream Intracellular Phosphorylation Pathways

Following the initial enzymatic hydrolysis, PSI-7977 undergoes a series of further metabolic conversions to generate the active triphosphate molecule. nih.govbiorxiv.org This downstream pathway involves both a non-enzymatic chemical rearrangement and several crucial phosphorylation steps mediated by cellular kinases. nih.govnih.gov

After the hydrolysis of the carboxyl ester by CatA/CES1, the resulting intermediate undergoes a rapid, non-enzymatic intramolecular cyclization. This involves a nucleophilic attack by the carboxyl group on the phosphorus atom, which leads to the spontaneous elimination of the phenol (B47542) group. nih.govnih.govresearchgate.net This reaction produces a common alaninyl phosphate (B84403) metabolite, PSI-352707, for both the PSI-7977 and PSI-7976 isomers. nih.govnih.govresearchgate.net

The subsequent key step is the cleavage of the amino acid moiety from PSI-352707, which is catalyzed by the cellular enzyme Histidine Triad (B1167595) Nucleotide-Binding Protein 1 (Hint1). nih.govnih.govresearchgate.netosti.gov The action of Hint1 yields the nucleoside 5'-monophosphate, PSI-7411. nih.govnih.govresearchgate.net The essential role of Hint1 in this conversion has been confirmed through studies using siRNA-mediated knockdown of the enzyme, which resulted in reduced formation of PSI-7411. nih.govnih.govresearchgate.net

The final stage of the activation pathway involves two sequential phosphorylation events. The monophosphate metabolite, PSI-7411, is first converted to its diphosphate (B83284) form, PSI-7410, by the enzyme UMP-CMP kinase. nih.govnih.govnih.gov Subsequently, the diphosphate is phosphorylated to the active triphosphate metabolite, PSI-7409 (also designated GS-461203), by nucleoside diphosphate kinase (NDPK). nih.govnih.govnih.govnih.gov It is this triphosphate form that acts as a potent inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, functioning as a chain terminator during viral RNA replication. nih.govpatsnap.comnih.gov

The efficiency of this entire pathway is reflected in the intracellular concentrations of the metabolites. In primary human hepatocytes treated with PSI-7851 (the mixture of diastereomers), the monophosphate (PSI-7411) and diphosphate (PSI-7410) metabolites reached peak concentrations at 24 hours (69 μM) and 4 hours (65 μM), respectively. wisc.edu

MetaboliteMax Concentration (μM) in Clone A CellsTime to Max Conc. (Clone A)Max Concentration (μM) in HepatocytesTime to Max Conc. (Hepatocytes)
PSI-7411 (Monophosphate) ~348 h6924 h
PSI-7410 (Diphosphate) ~948 h654 h
PSI-7409 (Triphosphate) ~2548 h~1004 h
Data derived from cellular models incubated with the parent compound. nih.govwisc.edu

Tracing Metabolic Fate in Preclinical In Vivo Models

Preclinical studies in animal models, including rats, dogs, and monkeys, have been essential for understanding the in vivo metabolic fate of PSI-7977. wisc.eduresearchgate.net These studies confirmed that oral administration of the prodrug leads to efficient delivery to the liver and high intracellular concentrations of the active triphosphate metabolite, PSI-7409. wisc.eduresearchgate.net

Following oral administration, the parent compound PSI-7977 is rapidly absorbed and metabolized, exhibiting a short plasma half-life of approximately 0.4 hours. nih.gov The majority of the drug that is not taken up by hepatocytes or that is processed intracellularly is ultimately converted to the inactive nucleoside metabolite, GS-331007, through dephosphorylation of the active triphosphate. nih.govnih.gov This stable, inactive metabolite constitutes more than 90% of the drug-related material found in systemic circulation. nih.gov GS-331007 has a long terminal half-life of around 27 hours and is primarily cleared from the body through renal excretion. nih.gov Studies in a rat model of non-alcoholic fatty liver disease (NAFLD) have indicated that the metabolic activation of sofosbuvir (B1194449) may be impaired in the context of liver steatosis, as evidenced by altered plasma concentrations of the GS-331007 metabolite. mdpi.com

Pharmacokinetic Profiling in Animal Models

Pharmacokinetic (PK) studies are fundamental to characterizing the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. In the case of the prodrug PSI-7977, these studies are particularly crucial for understanding its conversion to the active antiviral agent and the subsequent fate of its metabolites. Non-clinical studies in species such as rats, dogs, and monkeys have been instrumental in elucidating the PK profile of PSI-7977 and its key metabolites.

PSI-7977 is a phosphoramidate (B1195095) prodrug designed to efficiently deliver the nucleoside monophosphate into hepatocytes, where it is subsequently converted to the active triphosphate form, GS-461203. This active metabolite is not typically detected in plasma. fda.gov The primary circulating metabolite is the inactive nucleoside, GS-331007, which accounts for over 90% of the systemic drug-related material exposure. fda.gov

Preclinical studies have demonstrated that PSI-7977 is rapidly absorbed and extensively metabolized after oral administration. High levels of the active triphosphate metabolite have been observed in the livers of rats, dogs, and monkeys, indicating successful delivery to the target organ. wisc.edunih.gov

The following tables summarize the mean plasma pharmacokinetic parameters for PSI-7977 and its major metabolites, PSI-352707 and GS-331007 (also referred to as PSI-6206 in some documents), in rats and dogs following single and multiple oral administrations. These data, extracted from regulatory filings, provide a quantitative look at the exposure and clearance of these compounds in different species. fda.gov

Table 1: Mean Plasma TK Parameters for PSI-7977 and Metabolites in Rats Following 14-Day Oral Administration

Analyte Dose (mg/kg/day) Cmax (ng/mL) Tmax (hr) AUC(0-24) (ng*hr/mL)
PSI-7977 100 22.8 1.0 50.1
300 129 1.0 338
1000 185 1.5 933
PSI-352707 100 79.4 1.0 258
300 288 1.0 1140
1000 446 2.0 2730
GS-331007 100 2400 4.0 31600
300 7440 4.0 103000
1000 10800 6.0 179000

Data sourced from FDA submission documents. fda.gov

Table 2: Mean Plasma TK Parameters for PSI-7977 and Metabolites in Dogs Following Single and Multiple (90-Day) Oral Administration

Analyte Dose (mg/kg) Day Cmax (ng/mL) Tmax (hr) AUC(0-24) (ng*hr/mL)
PSI-7977 20 1 16.5 1.1 35.7
90 11.2 1.3 24.1
100 1 114 1.3 436
90 75.3 1.4 291
500 1 242 1.6 1240
90 260 1.3 1110
PSI-352707 20 1 145 1.3 557
90 113 1.3 419
100 1 948 1.4 4370
90 710 1.5 3130
500 1 2270 2.1 15400
90 2480 1.5 13400
GS-331007 20 1 3320 2.3 31900
90 2920 2.6 32100
100 1 12300 2.4 126000
90 11800 2.5 131000
500 1 22300 3.4 288000
90 27300 2.9 321000

Data sourced from FDA submission documents. fda.gov

These tables illustrate a dose-dependent increase in exposure for both the parent drug and its metabolites. Notably, the exposure to the inactive metabolite GS-331007 is substantially higher than that of the parent compound, PSI-7977, which is consistent with its role as a prodrug that is rapidly converted.

Tissue Distribution and Clearance Mechanisms in Non-Human Systems

Understanding the distribution of a drug into various tissues is paramount, especially for a liver-targeting antiviral like PSI-7977. Studies in animal models have confirmed that PSI-7977 and its metabolites distribute to various tissues, with a pronounced accumulation in the liver.

Following oral administration, PSI-7977 is absorbed and undergoes extensive first-pass metabolism in the liver. researchgate.net This is a desired characteristic for a drug targeting the hepatitis C virus, which replicates primarily in hepatocytes. The high hepatic extraction results in low systemic exposure of the parent drug. researchgate.net

Research has shown that the concentration of the active triphosphate metabolite is significantly higher in the liver compared to plasma. Studies in dogs and PXB mice (mice with humanized livers) demonstrated that at human-equivalent doses, the hepatic concentrations of the active triphosphate were comparable to those observed in human livers. nih.gov In these species, high and sustained levels of the active metabolite were found in both primary hepatocytes in vitro and in the liver in vivo. nih.gov This efficient liver loading is a key factor in the potent antiviral activity of sofosbuvir. researchgate.net

The distribution of PSI-7977 and its metabolites is not limited to the liver. Studies in rats have shown the presence of the drug and its metabolites in various tissues. For instance, after oral administration to pregnant rats, sofosbuvir and its metabolites were found to cross the placenta and were detected in fetal tissues. The table below shows the fetal tissue to maternal plasma ratios for sofosbuvir and its metabolites. fda.gov

Table 3: Fetal Tissue to Maternal Plasma Ratios of Sofosbuvir and Related Metabolites in Rats

Analyte Fetal Tissue:Maternal Plasma Ratio
Sofosbuvir (PSI-7977) 0.26
Metabolite (PSI-352707) 0.28
Metabolite (GS-331007) 0.72

Data sourced from FDA submission documents. fda.gov

The primary route of clearance for PSI-7977 is through metabolism. The initial hydrolysis of the carboxyl ester by Cathepsin A and/or Carboxylesterase 1 (CES1) is a critical step. researchgate.net This is followed by the cleavage of the phosphoramidate moiety by histidine triad nucleotide-binding protein 1 (HINT1) to yield the monophosphate. This monophosphate is then phosphorylated to the active triphosphate. The major circulating inactive metabolite, GS-331007, is formed by dephosphorylation of the monophosphate and is eliminated primarily through renal excretion. nih.gov In dogs, the primary route of excretion of drug-related material is also renal.

Insights into Target Engagement and Antiviral Mechanism from Labeled Compound Studies Indirect Contributions

Impact of Isotopic Labeling on Compound Interactions with Viral Polymerase (e.g., HCV NS5B)

Isotopic labeling, the replacement of an atom with its heavier, non-radioactive isotope (e.g., replacing 12C with 13C or 1H with 2H/deuterium), is a powerful tool in mechanistic enzymology. google.com The introduction of a heavier isotope can lead to a kinetic isotope effect (KIE), which is a change in the rate of a chemical reaction. google.com This effect arises because the heavier isotope forms a stronger covalent bond, which requires more energy to break during a reaction. google.com

PSI-7977-13CD3 is a version of PSI-7977 (sofosbuvir) that has been labeled with carbon-13 and deuterium (B1214612). researchgate.net While specific studies on this compound's interaction with HCV NS5B are not detailed, the purpose of such labeling is generally to probe the reaction mechanism. For instance, if the bond involving the labeled atom is broken or altered in the rate-determining step of the polymerase-catalyzed reaction, a KIE would be observed. This would provide strong evidence for the specific chemical step that limits the rate of viral RNA synthesis inhibition.

The active form of PSI-7977, the triphosphate metabolite PSI-7409, acts as a chain terminator when incorporated into the nascent viral RNA by the NS5B polymerase. nih.govnih.gov The interaction involves the formation and cleavage of phosphodiester bonds. Isotopic labeling at specific positions in the sugar or base moiety could theoretically influence the kinetics of this process. However, without direct experimental data on this compound, the precise impact on HCV NS5B interaction remains a matter of scientific extrapolation based on established principles of KIEs in polymerase reactions.

It is also important to note that isotopic labeling is extensively used in metabolic studies to trace the fate of a drug within cells. For example, 14C-labeled PSI-7977 has been used to determine the kinetic parameters of its initial metabolic activation steps. researchgate.net

Studies of Resistance Development in In Vitro Replicon Assays (focus on mechanism, not efficacy)

In vitro HCV replicon systems are instrumental in understanding the mechanisms of antiviral resistance. nih.govasm.org These systems allow for the selection and characterization of viral mutations that reduce susceptibility to antiviral agents like PSI-7977.

The primary mutation associated with reduced susceptibility to PSI-7977 across multiple HCV genotypes is the S282T substitution in the NS5B polymerase. nih.govasm.orgnih.govbrieflands.commdpi.com This mutation involves the change of a serine residue to a threonine at position 282 of the NS5B protein. The S282T mutation has been consistently selected in in vitro resistance studies with PSI-7977 in genotypes 1a, 1b, and 2a. nih.govasm.org

The S282T mutation confers resistance to PSI-7977 in genotype 1a and 1b replicons. nih.govasm.org However, in the context of the JFH-1 genotype 2a replicon, the S282T mutation alone results in only a modest shift in the 50% effective concentration (EC50). nih.govasm.org Full resistance in this genotype appears to require additional mutations in the NS5B polymerase, such as T179A, M289L, and I293L, which are located in the finger and palm domains of the enzyme. nih.govasm.org Other mutations, like M434T and H479P in the thumb domain, may enhance the replication capacity of the S282T-containing replicons. nih.govasm.org

Other mutations that have been associated with resistance to sofosbuvir (B1194449) in some contexts include L159F and V321A, although their impact on susceptibility is generally less significant than S282T. nih.govmdpi.com The C316N polymorphism in genotype 1b has also been noted in association with treatment response. nih.gov

Interactive Data Table: Impact of NS5B Mutations on PSI-7977 Susceptibility

HCV GenotypeNS5B MutationEC50 Fold Change vs. Wild-TypeReplication Capacity (% of Wild-Type)
Genotype 1aS282T13Low
Genotype 1bS282T7.8Low
Genotype 2a (JFH-1)S282T~2Reduced
Genotype 2a (JFH-1)T179A, S282T, M289L, I293L21.9Reduced
Genotype 1aS282T, I434M13Not specified

Data sourced from studies on HCV replicons. nih.govasm.orgoup.com

The antiviral activity of PSI-7977 is intrinsically linked to its metabolic activation to the triphosphate form, PSI-7409. nih.govresearchgate.net PSI-7977 is a phosphoramidate (B1195095) prodrug designed to efficiently deliver the monophosphate metabolite into hepatocytes, bypassing the often inefficient initial phosphorylation step that can limit the activity of parent nucleosides. nih.gov

The metabolic activation pathway involves several key enzymatic steps:

Hydrolysis of the carboxyl ester by Cathepsin A (CatA) and/or Carboxylesterase 1 (CES1). researchgate.net

A subsequent spontaneous intramolecular cyclization and elimination of phenol (B47542) to produce an alaninyl phosphate (B84403) metabolite. researchgate.net

Removal of the amino acid moiety by Histidine Triad (B1167595) Nucleotide-Binding Protein 1 (HINT1) to yield the 5'-monophosphate (PSI-7411). researchgate.net

Successive phosphorylations by UMP-CMP kinase and nucleoside diphosphate (B83284) kinase to form the diphosphate (PSI-7410) and the active triphosphate (PSI-7409), respectively. researchgate.net

Future Directions and Advanced Research Applications of Psi 7977 13cd3

Exploration in Quantitative Systems Pharmacology (QSP) Modeling for Preclinical Prediction

Quantitative Systems Pharmacology (QSP) is a modeling approach that integrates the dynamic interactions between a drug and a biological system to understand the behavior of the system as a whole. nih.govascpt.org This methodology has become increasingly valuable in model-informed drug discovery and development, offering a framework to translate preclinical data to clinical scenarios. nih.govnih.govresearchgate.net For complex prodrugs like PSI-7977, QSP models provide a mechanistic platform to predict pharmacokinetic (PK) and pharmacodynamic (PD) outcomes, thereby optimizing drug development and reducing late-stage failures. ascpt.orgfrontiersin.orgresearchgate.net

The application of QSP models for a compound like PSI-7977-13CD3 allows researchers to simulate and predict its absorption, distribution, metabolism, and excretion (ADME) with high precision. By incorporating data from studies using the isotopically labeled form, these models can be refined to more accurately reflect the intricate metabolic activation pathway of the parent compound, Sofosbuvir (B1194449). nih.govnih.gov This involves modeling its initial hydrolysis by enzymes like carboxylesterase 1 (CES1) and cathepsin A, followed by subsequent phosphorylation steps to form the active triphosphate metabolite. nih.govnih.gov

QSP platforms can simulate the impact of genetic variability in metabolic enzymes (e.g., CES1 variants) or disease states on the drug's efficacy. nih.govnih.gov By creating "virtual patients," these models can explore how different physiological conditions might alter the concentration of the active metabolite in the target tissue, providing crucial insights for preclinical prediction and clinical trial design. nih.govbiorxiv.org

Table 1: Key Components of a QSP Model for Preclinical Prediction of PSI-7977
Model ComponentDescriptionRole in Preclinical PredictionData Source Enhancement with this compound
Physiologically-Based Pharmacokinetic (PBPK) Module Represents different body compartments (e.g., plasma, liver, kidney) with realistic physiological volumes and blood flows. nih.govfrontiersin.orgPredicts drug concentrations in various tissues over time, especially in the target organ (liver).Provides precise data on drug and metabolite concentrations in different tissues, enabling more accurate model calibration.
Drug Metabolism and Activation Module Includes the enzymatic steps for prodrug conversion: hydrolysis by CES1/Cathepsin A and phosphorylation by kinases to form the active triphosphate. nih.govnih.govnih.govSimulates the efficiency of metabolic activation and predicts levels of the active metabolite.Allows for unambiguous tracing of the parent compound through its metabolic cascade to the active form.
Pharmacodynamic (PD) Module Models the interaction of the active triphosphate metabolite with its viral target (HCV NS5B polymerase), leading to inhibition of viral replication. caymanchem.comnih.govLinks the concentration of the active metabolite to the antiviral effect, predicting efficacy.Helps to accurately quantify the relationship between intracellular drug levels and target inhibition.
Variability Module Incorporates inter-individual differences in enzyme expression, organ function, and disease state. nih.govbiorxiv.orgPredicts how patient-specific factors may influence drug response and helps identify potential non-responders.Facilitates studies on how specific genetic polymorphisms (e.g., in CES1) affect the drug's metabolic pathway. nih.gov

Development of Novel Isotopic Labeling Strategies for Complex Prodrugs

The synthesis of this compound is a prime example of an advanced isotopic labeling strategy. medchemexpress.combiosynth.com Stable isotope labeling (SIL) involves replacing certain atoms in a molecule with their heavier, non-radioactive isotopes, such as replacing ¹²C with ¹³C or ¹H with ²H (deuterium, D). nih.govsigmaaldrich.com This modification creates a compound that is chemically identical to the parent drug but has a distinct, higher mass that can be easily detected by mass spectrometry (MS). caymanchem.com For complex prodrugs, which undergo multiple metabolic transformations to become active, SIL is an invaluable tool for elucidating these intricate pathways. biosynth.comnih.govnih.gov

The use of this compound, with its combined carbon-13 and deuterium (B1214612) labels, allows researchers to conduct highly precise pharmacokinetic studies. biosynth.comcaymanchem.com When co-administered with the unlabeled drug, the labeled version serves as an ideal internal standard for LC-MS analysis, enabling accurate quantification of the drug and its metabolites in biological matrices like plasma and tissue homogenates. caymanchem.com This approach overcomes issues of ion suppression and matrix effects that can complicate quantification.

Future strategies could involve more complex labeling patterns to probe specific metabolic events. For instance, placing ¹³C or ¹⁵N labels at different positions within the nucleobase, sugar, or phosphoramidate (B1195095) moiety of a prodrug could reveal which parts of the molecule are cleaved or modified during metabolism. Such detailed analyses are crucial for designing next-generation prodrugs with improved activation profiles and reduced off-target metabolism. nih.govnih.gov

Table 2: Isotopic Labeling Strategies for Prodrug Research
Labeling StrategyDescriptionApplication in Prodrug ResearchExample with a PSI-7977 Analog
Global Stable Isotope Labeling Incorporating multiple stable isotopes (e.g., ¹³C and D) to significantly increase the mass of the molecule. medchemexpress.comUsed as an internal standard for quantitative LC-MS analysis of the parent drug and its major metabolites. caymanchem.comThis compound serves as an internal standard for quantifying Sofosbuvir.
Site-Specific ¹³C Labeling Placing a ¹³C atom at a specific position in the carbon skeleton, for example, on the ribose sugar or the nucleobase. nih.govHelps to determine the fate of specific molecular fragments during metabolism.Labeling the 2'-methyl group could confirm its retention in the active triphosphate form.
¹⁵N Labeling Replacing ¹⁴N with ¹⁵N in the nucleobase or the amino acid portion of the phosphoramidate.Tracks the metabolism and cleavage of the phosphoramidate moiety and the fate of the nucleobase.Labeling the nitrogen in the alanine (B10760859) ester could trace the cleavage of the ProTide moiety. nih.gov
¹⁸O Labeling Incorporating a heavy oxygen isotope into the phosphate (B84403) or carboxyl groups.Used to study mechanisms of hydrolysis and phosphorylation by tracking the transfer of oxygen atoms.Labeling the phosphate oxygen could elucidate the mechanism of enzymatic phosphorylation.

Expansion into Comparative Metabolic Studies with Next-Generation Nucleoside Analogs

The clinical success of Sofosbuvir (PSI-7977) spurred the development of next-generation nucleoside analogs aimed at further improving efficacy, metabolic activation, or overcoming resistance. nih.gov Comparative metabolic studies are essential to understand how structural modifications in these new analogs alter their metabolic fate relative to the parent compound. This compound provides a perfect baseline reference for these critical investigations.

The metabolism of Sofosbuvir is a multi-step intracellular process. nih.govnih.gov After entering the hepatocyte, it is rapidly converted. The first key step is the hydrolysis of the carboxyl ester by human carboxylesterase 1 (CES1) or cathepsin A (CatA) to form an intermediate, followed by the cleavage of the phosphoramidate bond by histidine triad (B1167595) nucleotide-binding protein 1 (HINT1) to yield the monophosphate. nih.gov This monophosphate is then sequentially phosphorylated to the active triphosphate form. nih.gov

Next-generation analogs may feature modifications to the phosphoramidate "ProTide" moiety or the sugar scaffold to enhance cellular uptake, increase the rate of the initial activation step, or bypass potential metabolic liabilities. nih.gov For example, a study on an experimental model of non-alcoholic fatty liver disease (NAFLD) suggested that the metabolic activation of sofosbuvir could be impaired, leading to altered concentrations of its metabolites. nih.gov Comparative studies using this compound alongside a labeled version of a new analog could precisely quantify differences in metabolite formation under such disease conditions, providing a clear rationale for developing drugs tailored for specific patient populations.

Table 3: Comparative Metabolic Profile: PSI-7977 vs. a Hypothetical Next-Generation Analog
Metabolic ParameterPSI-7977 (Sofosbuvir)Hypothetical Next-Gen Analog (NGA-1)Research Implication
Prodrug Moiety Phenylalanine isopropyl ester phosphoramidate. nih.govModified amino acid ester with increased lipophilicity.To enhance passive diffusion across the cell membrane and potentially increase intracellular concentration.
Initial Hydrolysis Rate (by CES1/CatA) Efficient, high first-pass hepatic extraction. nih.govDesigned to be less dependent on CES1, which has known genetic polymorphisms. nih.govTo achieve more consistent metabolic activation across diverse patient populations.
Monophosphate Formation (by HINT1) Standard rate. nih.govEngineered for more rapid cleavage.To accelerate the first committed step toward the active form and increase the triphosphate yield.
Active Triphosphate (TP) Levels in Hepatocytes Consistently high levels produced across species. nih.govPotentially higher steady-state TP concentrations.To potentially improve antiviral potency or allow for a modified treatment regimen.
Major Circulating Metabolite GS-331007 (dephosphorylated nucleoside). nih.govReduced formation of the inactive nucleoside metabolite.To maximize the amount of drug that is productively converted to the active triphosphate within the target cell.

Application in High-Throughput Screening (HTS) Assays for Enzyme Activity and Metabolite Identification

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands of compounds. nih.gov Isotopically labeled molecules like this compound are powerful tools in this context, enabling the development of highly specific and sensitive assays for identifying both enzyme modulators and metabolic products. mdpi.comrsc.orgmdpi.com

One key application is in enzyme activity assays. sigmaaldrich.com To discover new drugs, researchers often screen for compounds that inhibit or enhance the enzymes involved in a target's metabolic pathway. An HTS assay could be designed where this compound acts as a substrate for a key metabolic enzyme, such as CES1. nih.gov The rate of formation of its labeled metabolite would be measured by MS. A decrease in the metabolite's signal in the presence of a test compound would indicate inhibition of the enzyme. This label-based approach is highly specific and avoids the interference from autofluorescence or light scattering that can plague traditional fluorescence-based assays. rsc.orgmdpi.com

Furthermore, this compound is invaluable for metabolite identification in HTS formats. When screening new chemical entities for their metabolic stability, cells can be incubated with the test compounds and the labeled Sofosbuvir. The unique isotopic signature of this compound and its resulting metabolites allows them to be clearly distinguished from the metabolites of the test compounds in a complex mixture, facilitating parallel analysis and increasing throughput. biosynth.com This is particularly useful for identifying unexpected or low-abundance metabolites that might be missed with other methods.

Table 4: Applications of this compound in HTS Assay Formats
HTS Assay FormatPrincipleApplication with this compoundAdvantage of Isotopic Label
LC-MS Based Enzyme Activity Assay Quantifies the enzymatic conversion of a substrate to a product by measuring their mass-to-charge ratio.Used as a substrate to screen for inhibitors of its metabolizing enzymes (e.g., CES1, HINT1). The formation of the labeled metabolite is monitored.Provides an unambiguous, highly specific signal for the reaction product, minimizing false positives. biosynth.com
Metabolite Profiling Screen Incubating cells or microsomes with a compound and analyzing the resulting mixture to identify all metabolites.Serves as a reference compound during the metabolic screening of other unlabeled nucleoside analogs.The distinct mass signature allows its metabolic profile to be easily separated from that of the co-administered test compounds.
Competitive Binding Assay (MS-based) Measures the ability of a test compound to displace a labeled ligand from its target protein.Could be used in a competitive assay to screen for compounds that bind to the active site of the NS5B polymerase.Offers a direct, label-free (on the test compound) method for quantifying binding without requiring fluorescence or radioactivity. rsc.org
Cellular Uptake/Efflux Assays Measures the amount of a compound that enters or is pumped out of cells over time.Quantifies the transport of Sofosbuvir into and out of hepatocytes by transporters.Allows for precise quantification of the intracellular drug concentration, free from interference from endogenous cellular components.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing PSI-7977-13CD3 in preclinical studies?

  • Answer : Synthesis should follow deuterium-labeling protocols validated via nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm isotopic purity and structural integrity . Characterization requires comparative analysis with non-deuterated analogs using techniques like high-performance liquid chromatography (HPLC) and tandem MS to assess isotopic effects on stability and reactivity . Ensure replication of synthesis conditions from primary literature to minimize variability .

Q. How should researchers design experiments to evaluate the metabolic stability of this compound in vitro?

  • Answer : Use hepatocyte or microsomal assays with time-course sampling. Employ stable isotope tracing (e.g., LC-MS/MS) to quantify deuterium retention and metabolic byproducts. Normalize data against control compounds and validate assays with triplicate runs to address biological variability . Include negative controls (e.g., heat-inactivated enzymes) to distinguish enzymatic vs. non-enzymatic degradation .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound efficacy studies?

  • Answer : Use nonlinear regression models (e.g., sigmoidal dose-response curves) to estimate EC₅₀ values. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Report confidence intervals and effect sizes to contextualize significance thresholds . Predefine exclusion criteria for outliers to reduce bias .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound pharmacokinetic data across different experimental models?

  • Answer : Conduct a meta-analysis of interspecies variability, focusing on cytochrome P450 isoform expression and tissue-specific clearance rates . Use physiologically based pharmacokinetic (PBPK) modeling to isolate confounding variables (e.g., protein binding differences). Validate hypotheses via crossover studies in humanized mouse models .

Q. What strategies optimize the use of this compound in mechanistic studies of enzyme inhibition?

  • Answer : Employ stopped-flow kinetics or surface plasmon resonance (SPR) to measure binding affinities. Pair deuterium labeling with hydrogen-deuterium exchange (HDX-MS) to map conformational changes in target enzymes . Cross-validate results using mutagenesis (e.g., active-site mutants) to confirm isotopic effects .

Q. How should researchers integrate multi-omics data to assess off-target effects of this compound?

  • Answer : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) datasets to identify dysregulated pathways. Apply pathway enrichment tools (e.g., DAVID, GSEA) and machine learning classifiers (e.g., random forests) to prioritize high-confidence targets. Validate findings using CRISPR interference (CRISPRi) in relevant cell lines .

Q. What experimental frameworks are critical for comparative studies between this compound and its non-deuterated counterpart?

  • Answer : Use a matched-pair design with identical assay conditions to isolate isotopic effects. Measure kinetic parameters (e.g., kcat/Km) and thermodynamic stability (via differential scanning calorimetry) . Apply the FINER criteria to evaluate the novelty and feasibility of observed differences .

Data Reporting and Reproducibility

Q. What documentation standards ensure reproducibility in this compound research?

  • Answer : Adhere to the FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish raw spectral data (NMR, MS) in repositories like MetaboLights. Detail instrument calibration protocols and batch-specific variations in supplementary materials . Use electronic lab notebooks (ELNs) with timestamped entries for audit trails .

Q. How can researchers address discrepancies between computational predictions and experimental results for this compound?

  • Answer : Re-evaluate force field parameters in molecular dynamics (MD) simulations to account for deuterium’s mass difference. Cross-check docking predictions with experimental binding assays (e.g., ITC, SPR). Report software versions and computational settings to enable replication .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.